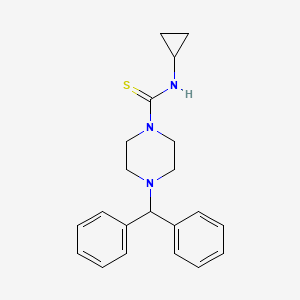![molecular formula C28H28N2O2 B10868749 2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline](/img/structure/B10868749.png)
2-[(4-tert-butylbenzyl)oxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoxaline core, substituted with a tert-butylbenzyl group and a methoxystyryl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of palladium catalysts in Suzuki-Miyaura coupling, are often employed to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated systems and high-throughput screening can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxystyryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The tert-butylbenzyl and methoxystyryl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-STYRYLQUINOXALINE: Similar structure but lacks the methoxy group.
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-HYDROXYSTYRYL)QUINOXALINE: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-{[4-(TERT-BUTYL)BENZYL]OXY}-3-(4-METHOXYSTYRYL)QUINOXALINE is unique due to the presence of both tert-butylbenzyl and methoxystyryl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C28H28N2O2 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[(4-tert-butylphenyl)methoxy]-3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C28H28N2O2/c1-28(2,3)22-14-9-21(10-15-22)19-32-27-26(29-24-7-5-6-8-25(24)30-27)18-13-20-11-16-23(31-4)17-12-20/h5-18H,19H2,1-4H3/b18-13+ |
InChI-Schlüssel |
AJEGNSGTBVQDGU-QGOAFFKASA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868670.png)
![2-Hydroxy-N'~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide](/img/structure/B10868673.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(3-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868676.png)

![3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10868698.png)

![2-Chloro-1-[4-(6-fluoro-1,2-benzisoxazol-3-YL)piperidino]-1-propanone](/img/structure/B10868707.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B10868713.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-methylpiperazin-1-amine](/img/structure/B10868714.png)
![4-nitrobenzyl N-[(3,4-dichlorophenyl)sulfonyl]glycinate](/img/structure/B10868717.png)

![2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10868734.png)
![N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868740.png)
![Methyl [4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10868743.png)
